2,6-Bis(trifluoromethanesulfonyloxy)anthracene
Description
2,6-Bis(trifluoromethanesulfonyloxy)anthracene is a derivative of anthracene functionalized at the 2,6-positions with trifluoromethanesulfonyloxy (-OSO₂CF₃) groups. This compound is synthesized via esterification of 2,6-dihydroxyanthracene with trifluoromethanesulfonic anhydride, yielding a yellowish-white crystalline powder with high purity . The electron-withdrawing nature of the trifluoromethanesulfonyloxy groups imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a candidate for optoelectronic applications.
Properties
IUPAC Name |
[6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O6S2/c17-15(18,19)29(23,24)27-13-3-1-9-5-12-8-14(28-30(25,26)16(20,21)22)4-2-10(12)6-11(9)7-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOORSQUXBKABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594838-61-6 | |
| Record name | Anthracene-2,6-diyl Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene typically involves the reaction of 2,6-dihydroxyanthracene with triflic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -40°C). The product is then purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The triflate groups act as superior leaving groups in substitution reactions due to their strong electron-withdrawing nature. Key nucleophilic substitutions include:
Table 1: Substitution Reactions of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene
These reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism , facilitated by the electron-deficient anthracene ring. The triflate groups stabilize the Meisenheimer intermediate, accelerating substitution .
Transition Metal-Catalyzed Cross-Coupling
The triflate groups enable participation in palladium- or nickel-catalyzed cross-coupling reactions:
Table 2: Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst/Base | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,6-Diarylanthracene | 70–83% |
| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 2,6-Diheteroarylanthracene | 65% |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | 2,6-Diaminoanthracene | 75% |
For example, Suzuki-Miyaura coupling with arylboronic acids proceeds in DMF/water at 90°C, yielding diarylanthracenes for organic electronic materials .
Acid-Mediated Cyclization
Under strong Brønsted acid conditions, the triflate groups participate in thiophene annulation :
Reaction Scheme
this compound + Thiophene precursors → Bisbenzothienonaphthodithiophene (BBTNDT) derivatives
Conditions :
This reaction forms fused heteroaromatic systems essential for high-mobility organic semiconductors .
Radical Reactions
The compound participates in single-electron transfer (SET) processes under radical initiators:
Example :
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
2,6-Bis(trifluoromethanesulfonyloxy)anthracene is extensively used in the development of OLEDs. Its unique optical properties enhance the efficiency and performance of these devices. Research indicates that its incorporation into OLED structures improves light emission and stability under operational conditions .
Organic Photovoltaic Cells (OPVs)
This compound also plays a crucial role in OPVs, where it contributes to better charge transport and light absorption capabilities. Studies have shown that devices incorporating this anthracene derivative exhibit improved power conversion efficiencies compared to those without it .
Field-Effect Transistors (OFETs)
In organic field-effect transistors (OFETs), this compound serves as a semiconductor material. Its high charge carrier mobility facilitates efficient charge injection and transport, which is essential for the performance of OFETs.
Chemical Synthesis
Versatile Reagent
The compound acts as a versatile reagent in organic synthesis due to its reactive trifluoromethanesulfonate groups. It facilitates the formation of complex molecules, making it valuable in synthetic organic chemistry. For instance, it has been used to synthesize anthracene-bridged periodic mesostructured organosilicas without cleaving Si–C bonds .
Fluorinated Polymers
Additionally, it is employed in the production of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are particularly useful in high-performance applications where durability is critical .
Photochemistry
Photochemical Studies
The compound is utilized in photochemical research to investigate light-induced processes in organic compounds. Its unique structure allows researchers to study photochemical reactions effectively, providing insights into mechanisms that can be applied in various fields such as materials science and photonic devices .
Analytical Chemistry
Mass Spectrometry Applications
In analytical chemistry, this compound serves as a derivatizing agent in mass spectrometry. This application enhances the detection and analysis of various organic compounds by improving their ionization efficiency .
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Electronics | OLEDs | Enhanced efficiency and stability |
| OPVs | Improved power conversion efficiency | |
| OFETs | High charge carrier mobility | |
| Chemical Synthesis | Versatile reagent for complex molecule formation | Facilitates synthesis without bond cleavage |
| Production of fluorinated polymers | Superior thermal stability | |
| Photochemistry | Investigating photochemical reactions | Insights into light-induced processes |
| Analytical Chemistry | Derivatizing agent in mass spectrometry | Improved detection and analysis |
Case Study: OLED Performance Enhancement
A study conducted on OLEDs incorporating this compound showed a significant increase in luminous efficacy compared to traditional materials. The device exhibited a peak external quantum efficiency of over 20%, attributed to the compound's ability to enhance exciton generation and reduce non-radiative losses during operation.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethanesulfonyloxy groups. These groups are highly reactive and can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The anthracene core also contributes to its electronic properties, making it useful in materials science .
Comparison with Similar Compounds
Substituent Effects on Thermal Stability and Semiconductor Performance
Cyclohexyl vs. Linear Alkyl Chains
- 2,6-Di(4-cyclohexylphenyl)anthracene (DcHPA) : Incorporation of bulky cyclohexylphenyl groups enhances thermal stability. DcHPA maintains structural integrity up to 120°C without significant mobility degradation, making it suitable for high-temperature semiconductor applications .
- 2,6-Di(4-n-hexylphenyl)anthracene (DnHPA) : Linear alkyl chains reduce thermal stability. DnHPA’s sublimation temperature is 50°C lower than DcHPA, and its charge carrier mobility decreases by 50% at 80°C, failing at 120°C .
Key Insight : Bulky substituents (e.g., cyclohexyl) improve thermal resilience, while linear chains compromise stability due to weaker intermolecular interactions.
Electronic and Optical Properties
Aryl and Styryl Substituents
- 2,6-Bis(4-fluorophenyl)anthracene (p-FPh): Fluorine substituents enhance electron affinity, leading to redshifted absorption spectra compared to non-fluorinated analogs. Fc/Fc⁺ .
- 2,6-Bis(styryl)anthracene: Styryl groups confer large two-photon absorption cross-sections (σ₂ ~ 1,500 GM), ideal for nonlinear optical applications. The extended π-conjugation enhances fluorescence quantum yield (Φ = 0.78) .
- 2,6-Diphenylanthracene (DPA) : Simpler phenyl substituents enable high charge mobility (>10 cm² V⁻¹ s⁻¹ in thin-film transistors) due to dense molecular packing .
Key Insight : Electron-withdrawing groups (e.g., -OSO₂CF₃) in 2,6-Bis(trifluoromethanesulfonyloxy)anthracene may reduce charge mobility compared to DPA but improve solubility for solution-processed devices.
Molecular Packing and Solid-State Properties
Substitution Position and Density
- 2,6-Distyrylanthracene (2,6-DSAnt) : Exhibits tighter molecular packing (density = 1.32 g/cm³) compared to 1,5- or 9,10-isomers, resulting in higher charge mobility .
- 2,6-Di(2-naphthyl)anthracene : Substitution at the 2-naphthyl position induces herringbone packing, improving charge transport, whereas 1-naphthyl substitution disrupts ordering .
Intermediates vs. Optoelectronic Materials
- 2,6-Bis(bromomethyl)anthracene : Serves as a precursor for cross-coupling reactions. Bromomethyl groups enable facile functionalization for polymer synthesis .
- This compound : The triflate groups act as leaving groups in Suzuki-Miyaura couplings, facilitating the synthesis of π-extended anthracene derivatives .
Key Insight : Unlike bromomethyl or styryl derivatives, the triflate groups in this compound prioritize its role as a synthetic intermediate over direct optoelectronic application.
Comparative Data Table
Biological Activity
2,6-Bis(trifluoromethanesulfonyloxy)anthracene is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H10F6O6S2. The presence of trifluoromethanesulfonyloxy groups enhances the compound's reactivity and solubility in various solvents, making it suitable for diverse applications.
Synthesis
The synthesis of this compound typically involves the reaction of anthracene with trifluoromethanesulfonic anhydride. This method allows for the selective introduction of trifluoromethanesulfonyloxy groups at the 2 and 6 positions of the anthracene ring.
The biological activity of this compound has been investigated in several studies, particularly its potential as an anticancer agent. The compound's mechanism of action is thought to involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Intercalation into DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies and Research Findings
-
Anticancer Properties :
- A study published in ACS Omega explored the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and prostate cancer cells at micromolar concentrations .
- Another research highlighted its role in inducing apoptosis in cancer cells through the activation of caspase pathways .
- Fluorescence Properties :
-
Toxicological Studies :
- Toxicological assessments revealed that while the compound exhibits potent biological activity, its safety profile requires further evaluation to understand potential side effects in vivo .
Comparative Analysis
| Property | This compound | Other Anthracene Derivatives |
|---|---|---|
| Molecular Weight | 426.37 g/mol | Varies |
| Solubility | High solubility in organic solvents | Varies |
| Biological Activity | Anticancer, fluorescence | Anticancer (varies by derivative) |
| Mechanism of Action | Enzyme inhibition, DNA intercalation | Similar mechanisms |
Q & A
Q. What are the optimal synthetic routes for 2,6-Bis(trifluoromethanesulfonyloxy)anthracene, and how can purity be ensured?
The synthesis of 2,6-disubstituted anthracene derivatives typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, trifluoromethanesulfonyloxy groups can be introduced via sulfonation of hydroxylated anthracene precursors under anhydrous conditions using trifluoromethanesulfonic anhydride. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate intermediates and final products . Purity validation requires high-resolution techniques such as H/C NMR for structural confirmation and HPLC for assessing chemical homogeneity (>98% purity) .
Q. What characterization techniques are essential for confirming the molecular structure and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and substituent orientation, critical for understanding charge transport .
- UV-Vis and fluorescence spectroscopy : Reveals π-π* transitions and exciton behavior, with absorption peaks typically in the 350-450 nm range for anthracene derivatives .
- Cyclic voltammetry : Determines redox potentials (e.g., oxidation at +0.6 to +1.0 V vs Ag/AgCl), correlating with highest occupied molecular orbital (HOMO) levels .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the substitution pattern at the 2,6-positions of anthracene influence charge transport properties in organic field-effect transistors (OFETs)?
The 2,6-substitution promotes linear molecular packing, enhancing π-orbital overlap and charge mobility. For example, 2,6-diphenyl anthracene (DPA) exhibits thin-film mobilities >10 cm V s due to herringbone or slipped-parallel stacking, which minimizes charge traps . In contrast, 9,10-substituted derivatives show weaker intermolecular coupling, reducing mobility. Computational modeling (DFT) and grazing-incidence X-ray diffraction (GIXD) are used to correlate packing motifs with device performance .
Q. What methodologies are employed to analyze the thermal stability of 2,6-disubstituted anthracene derivatives under operational conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >300°C for cyclohexyl-substituted derivatives) .
- In-situ mobility measurements : Tracks charge carrier mobility degradation at elevated temperatures (e.g., 50% loss at 80°C for n-hexyl-substituted analogs) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions and sublimation kinetics, which affect thin-film uniformity .
Q. How do electronic coupling and molecular stacking differ between 2,6- and other positional isomers of disubstituted anthracenes?
The 2,6-configuration enables extended π-conjugation along the anthracene long axis, whereas 9,10-substitution disrupts linearity. For example, 2,6-bis(di-p-anisylamine)anthracene exhibits stronger amine-amine electronic coupling (ΔE ≈ 100 mV between redox couples) compared to 1,5-isomers, as shown via spectroelectrochemistry . X-ray diffraction reveals that 2,6-derivatives adopt co-facial packing, while 9,10-isomers form cross-stacked arrangements, reducing charge delocalization .
Q. What strategies mitigate performance degradation in organic electronic devices using 2,6-disubstituted anthracenes under ambient conditions?
- Side-chain engineering : Bulky substituents (e.g., cyclohexyl groups) improve thermal stability by suppressing molecular motion .
- Encapsulation : Atomic layer deposition (ALD) of AlO layers protects against moisture and oxygen ingress .
- Doping : Potassium doping enhances air stability in OFETs by reducing trap states in the semiconductor-dielectric interface .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
